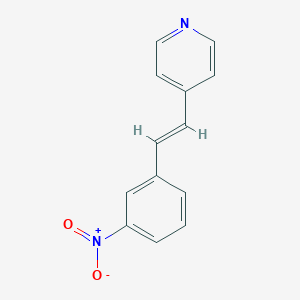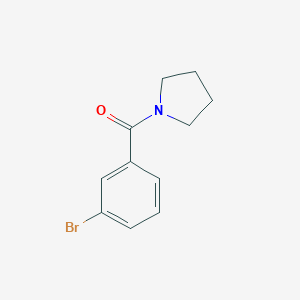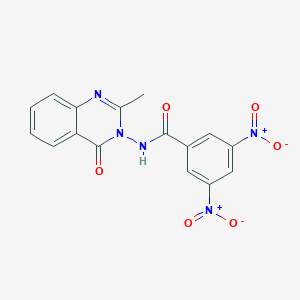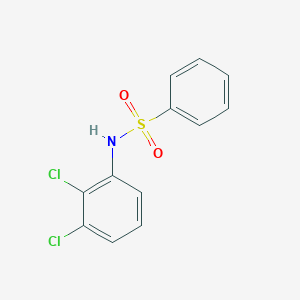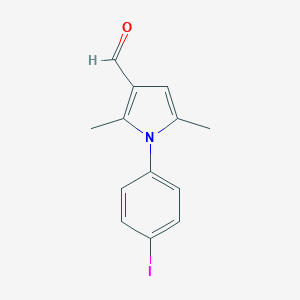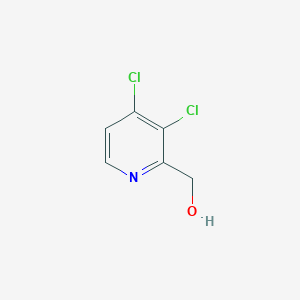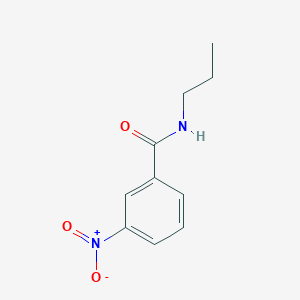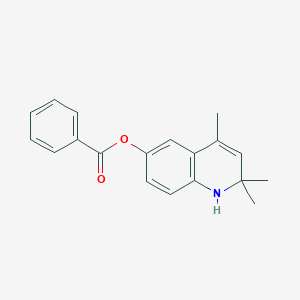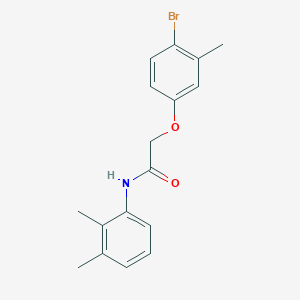
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide, also known as BRD-7929, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has a molecular weight of 405.36 g/mol.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its ability to bind to specific proteins in cells, particularly bromodomain-containing proteins. These proteins play a role in gene expression and regulation, and by inhibiting their activity, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide can alter the expression of genes involved in cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide can induce cell death in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide in lab experiments is its high potency, which allows for lower concentrations to be used. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide. One area of interest is its potential use in combination therapies for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other disease areas such as inflammation and autoimmune disorders. Finally, the development of more soluble forms of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide could improve its potential for use in clinical settings.
Synthesemethoden
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves the reaction between 2-(4-bromo-3-methylphenoxy)acetic acid and 2,3-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. One area of interest is its use in cancer research. Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide has anti-tumor activity and can inhibit the growth of cancer cells by targeting specific proteins. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
5332-64-9 |
|---|---|
Produktname |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
Molekularformel |
C17H18BrNO2 |
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-11-5-4-6-16(13(11)3)19-17(20)10-21-14-7-8-15(18)12(2)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
VRUSSLGLHIFNDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



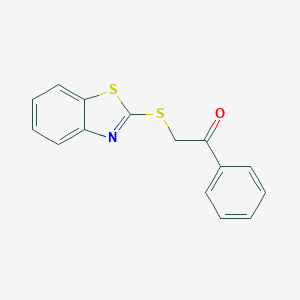
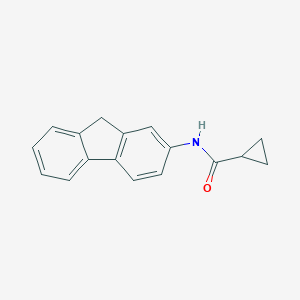
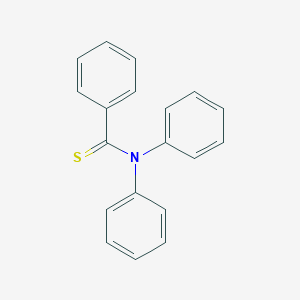
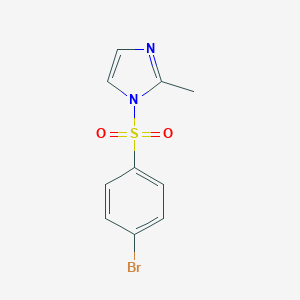
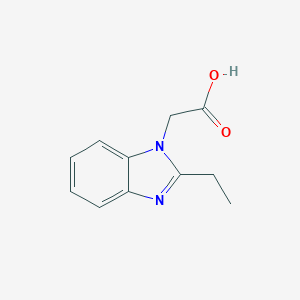
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
